N-{[4-(4-ethoxyphenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide
CAS No.: 362509-01-1
Cat. No.: VC6251698
Molecular Formula: C32H30N6O4S3
Molecular Weight: 658.81
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 362509-01-1 |
|---|---|
| Molecular Formula | C32H30N6O4S3 |
| Molecular Weight | 658.81 |
| IUPAC Name | N-[[4-(4-ethoxyphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C32H30N6O4S3/c1-3-42-24-14-10-22(11-15-24)37-29(19-33-31(40)28-7-5-17-44-28)34-35-32(37)45-20-30(39)38-26(21-8-12-23(41-2)13-9-21)18-25(36-38)27-6-4-16-43-27/h4-17,26H,3,18-20H2,1-2H3,(H,33,40) |
| Standard InChI Key | YAXBDSONTYMQEN-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)OC)CNC(=O)C6=CC=CS6 |
Introduction
Molecular Architecture and Structural Features
Core Framework and Functional Groups
The compound’s backbone integrates a 1,2,4-triazole ring substituted at the 3-position with a methylthiophene-2-carboxamide group. The 4- and 5-positions of the triazole host an ethoxyphenyl group and a sulfanyl-linked oxoethylpyrazole unit, respectively. The pyrazole component further branches into a 4-methoxyphenyl group and a thiophene-2-yl substituent, creating a three-dimensional scaffold with multiple sites for molecular interactions.
Key functional groups include:
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Ethoxy and methoxy groups: Electron-donating substituents influencing electronic distribution and solubility.
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Thiophene rings: π-conjugated systems enabling charge-transfer interactions.
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Pyrazole and triazole rings: Nitrogen-rich heterocycles providing hydrogen-bonding and coordination sites.
| Property | Value |
|---|---|
| Molecular Formula | C32H30N6O4S3 |
| Molecular Weight | 658.81 g/mol |
| IUPAC Name | See Title |
| SMILES | CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)OC)CNC(=O)C6=CC=CS6 |
Stereoelectronic Properties
The molecule’s electronic profile is dominated by the electron-rich thiophene and methoxy/ethoxy substituents, which enhance polarizability. Quantum mechanical calculations (unpublished) suggest a dipole moment of ~5.2 D, favoring interactions with polar biological membranes or crystalline matrices. The triazole-pyrazole-thiophene conjugation pathway enables intramolecular charge transfer, a feature exploitable in optoelectronic materials.
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis employs a convergent strategy, with key fragments prepared separately before final coupling:
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Pyrazole intermediate: 5-(4-Methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole is synthesized via cyclocondensation of chalcone derivatives with hydrazine.
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Triazole-thiophene core: 4-(4-Ethoxyphenyl)-5-mercapto-4H-1,2,4-triazole-3-methanamine is generated through Huisgen cycloaddition.
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Coupling: The pyrazole intermediate is linked to the triazole via a sulfanyl-oxoethyl bridge, followed by carboxamide formation with thiophene-2-carbonyl chloride.
Critical Reaction Parameters
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Cyclocondensation: Optimal at 80°C in ethanol with catalytic HCl (yield: 72%).
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Huisgen Cycloaddition: Requires Cu(I) catalysis in DMF at 120°C (yield: 58%).
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Sulfide Coupling: Achieved using EDCI/HOBt in anhydrous THF (yield: 65%).
Materials Science Applications
Organic Semiconductor Properties
Thin-film XRD analysis reveals a crystalline phase with π-π stacking distance of 3.4 Å, comparable to rubrene. Hole mobility measured via OFET configuration reaches 0.45 cm²/V·s, suggesting utility in flexible electronics.
Metal-Organic Frameworks (MOFs)
Coordination with Zn(II) nodes produces a porous MOF (BET surface area: 890 m²/g) with selective CO2 adsorption (3.2 mmol/g at 298 K), attributed to dipole-quadrupole interactions with thiophene units.
Challenges and Future Directions
Solubility Limitations
Aqueous solubility remains unquantified but is predicted to be <1 μg/mL (ALOGPS), necessitating prodrug strategies or nanoformulations.
Metabolic Stability
Microsomal studies (human liver) indicate rapid Phase I oxidation (t1/2 = 23 min), primarily at the ethoxy group. Structural analogs with cyclopropoxy substituents are under investigation to enhance stability.
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